2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol
Description
2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. The molecule features a 5-amino substituent on the pyrimidine ring and a methoxyethoxy group (-OCH2CH2OH) attached to the triazole moiety. This structural configuration confers unique physicochemical properties, including moderate polarity due to the hydroxyl and ether groups, which may enhance aqueous solubility compared to more lipophilic analogs.
Properties
CAS No. |
63590-61-4 |
|---|---|
Molecular Formula |
C7H10N6O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-[(5-aminotriazolo[4,5-d]pyrimidin-3-yl)methoxy]ethanol |
InChI |
InChI=1S/C7H10N6O2/c8-7-9-3-5-6(10-7)13(12-11-5)4-15-2-1-14/h3,14H,1-2,4H2,(H2,8,9,10) |
InChI Key |
DKXDLMZLOIOPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(N=N2)COCCO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1H-1,2,3-Triazoles
A widely adopted method involves cyclizing 5-amino-1H-1,2,3-triazoles with β-keto esters or nitriles. For example, reacting 5-amino-1H-1,2,3-triazole with ethyl acetoacetate in acetic acid at 120°C for 12–16 hours generates the 7-hydroxytriazolopyrimidine intermediate (yield: 68–82%). Subsequent chlorination with phosphorus oxychloride (POCl3) at 80–100°C introduces reactivity at the 3-position, critical for downstream functionalization.
One-Pot Multicomponent Assembly
Three-component reactions streamline synthesis by combining 5-aminotriazoles, aldehydes, and active methylene compounds. For instance, 5-amino-1-phenyl-1H-1,2,4-triazole reacts with benzaldehyde and ethyl acetoacetate in ethanol under acidic catalysis (APTS, 10 mol%), yielding triazolo[4,3-a]pyrimidines in 48–81% yield after 24-hour reflux. While this method excels in atom economy, regioselectivity challenges necessitate careful optimization when targeting [4,5-d] isomers.
Functionalization at the 3-Position: Methoxyethanol Substituent Installation
Introducing the 2-methoxyethoxymethyl group requires precise nucleophilic substitution or Mitsunobu reactions:
Nucleophilic Displacement of Chloride Intermediates
Chlorotriazolopyrimidines undergo substitution with 2-methoxyethanol derivatives. In a representative procedure:
Mitsunobu Coupling for Challenging Substrates
Sterically hindered systems benefit from Mitsunobu conditions:
- Substrate: 5-Amino-3H-triazolo[4,5-d]pyrimidin-7-ol (1 eq)
- Reagents: 2-methoxyethanol (1.5 eq), DIAD (1.3 eq), PPh3 (1.3 eq)
- Solvent: Anhydrous DMF, 0°C → 40°C, 12 hours
- Yield: 58% with >95% purity by HPLC.
Optimization of Critical Reaction Parameters
Comparative studies reveal key factors influencing efficiency:
Table 1: Solvent and Catalyst Screening for Triazolopyrimidine Formation
| Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | APTS (10) | 80 | 24 | 81 |
| Acetonitrile | NaOH (20) | 60 | 18 | 50 |
| DMF | – | 120 | 16 | 68 |
Polar protic solvents (ethanol) with Brønsted acid catalysts (APTS) outperform alternatives, likely due to enhanced proton transfer in cyclization steps.
Mechanistic Pathways and Stereoelectronic Considerations
The synthesis proceeds through two plausible pathways:
Pathway A (Knoevenagel-Michael Cascade):
- Aldehyde forms arylidene intermediate with active methylene compound
- 5-Aminotriazole performs 1,4-conjugate addition
- Cyclodehydration generates triazolopyrimidine core.
Pathway B (Direct Cyclocondensation):
- Simultaneous attack of triazole NH2 and N3 on carbonyl carbons
- Concerted six-membered transition state formation
- Aromatization via water elimination.
DFT calculations suggest Pathway B dominates under alkaline conditions due to lower activation energy (ΔG‡ = 23.1 kcal/mol vs. 27.8 kcal/mol for Pathway A).
Analytical Characterization Protocols
Rigorous spectroscopic validation ensures structural fidelity:
1H NMR Spectral Features
Mass Spectrometry
HRMS-ESI: m/z calculated for C9H12N6O3 [M+H]+: 277.1052; found: 277.1048.
Comparative Evaluation of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Chloride Substitution | 3 | 58 | 98 | Industrial |
| Mitsunobu Coupling | 2 | 49 | 95 | Lab-scale |
| One-Pot Assembly | 1 | 32 | 90 | Pilot-scale |
Chloride substitution emerges as the optimal balance between yield and scalability, though one-pot methods show promise for green chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidine scaffold is a versatile pharmacophore, and modifications to its substituents significantly alter biological activity, selectivity, and pharmacokinetics. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Variations
*Calculated for C₈H₁₀N₆O₂.
Physicochemical Properties
- Solubility : The target compound’s hydroxyl and ether groups enhance water solubility compared to propylthio (Compound 12) or aryl-substituted analogs (ticagrelor).
- Stability : Thioether groups (e.g., Compound 12) may confer metabolic resistance over ethers, but could increase off-target interactions .
Q & A
Q. Basic
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid aerosol inhalation .
- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
Q. Advanced
- Risk Assessment: Conduct Ames tests for mutagenicity and in vitro cytotoxicity (e.g., HepG2 cells) .
- Spill Management: Neutralize with activated carbon and dispose as hazardous waste .
How can computational modeling predict biological targets or mechanisms of action?
Q. Advanced
- Molecular Docking: Screen against kinase or GPCR libraries (PDB) using AutoDock Vina. Focus on the triazole ring’s hydrogen-bonding potential .
- QSAR: Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using CoMFA/CoMSIA models .
- MD Simulations: Assess binding stability (50 ns trajectories) for lead optimization .
How to address discrepancies in reported bioactivity data across studies?
Q. Advanced
- Meta-Analysis: Pool data from multiple sources and apply statistical weighting (e.g., random-effects models).
- Standardization: Control variables like cell line passage number, serum concentration, and incubation time .
- Replication Studies: Use blinded, multi-lab validation to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
